2-(Fluorosulfonyl)difluoroacetyl chloride

Description

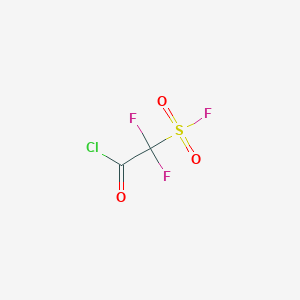

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-2-fluorosulfonylacetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2ClF3O3S/c3-1(7)2(4,5)10(6,8)9 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOOSURRNAYCJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)S(=O)(=O)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2ClF3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1648-30-2 | |

| Record name | 2-(Fluorosulfonyl)difluoroacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 2 Fluorosulfonyl Difluoroacetyl Chloride

Established Synthetic Routes to 2-(Fluorosulfonyl)difluoroacetyl Chloride

The synthesis of this compound is a nuanced process, leveraging the reactivity of fluorosulfonyl-containing precursors and specific halogenation strategies to achieve the desired acyl chloride functionality.

Preparation from Fluorosulfonyl-Containing Precursors

A primary route to this compound involves the use of 2,2-difluoro-2-(fluorosulfonyl)acetic acid as a key intermediate. This fluorinated carboxylic acid serves as a foundational building block in the synthesis of a variety of fluorinated compounds, which are of significant interest in the pharmaceutical and agrochemical industries due to their potential to enhance biological activity. chemimpex.com The presence of both fluorine and sulfonyl functional groups in this precursor imparts unique reactivity and stability. chemimpex.com

Another significant precursor is difluoro(fluorosulfonyl)acetyl fluoride (B91410), which can be prepared through the catalytic isomerization of tetrafluoroethane-β-sultone. This sultone is itself synthesized from the reaction of tetrafluoroethylene (B6358150) with sulfur trioxide. fluorine1.ru This two-step process provides access to a highly reactive intermediate that is pivotal for the synthesis of various fluorinated compounds.

Halogenation and Acyl Chloride Formation Strategies

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. For the preparation of this compound from its corresponding carboxylic acid, standard halogenating agents are employed. Reagents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are commonly used for this purpose. wikipedia.orgchemguide.co.uksciencemadness.org

Thionyl chloride reacts with carboxylic acids to produce the acyl chloride, with the convenient formation of gaseous byproducts, sulfur dioxide and hydrogen chloride. chemguide.co.uksciencemadness.org Oxalyl chloride, often used with a catalyst like N,N-dimethylformamide (DMF), also efficiently converts carboxylic acids to acyl chlorides, yielding volatile byproducts. wikipedia.orgresearchgate.net These methods are advantageous as they simplify the purification of the resulting acyl chloride. wikipedia.orgchemguide.co.uk

The general mechanism for the formation of an acyl chloride from a carboxylic acid using thionyl chloride involves the conversion of the hydroxyl group into a better leaving group, followed by nucleophilic attack by a chloride ion. libretexts.org A similar two-stage addition-elimination mechanism is proposed for the reaction with other acyl chlorides. google.com

| Reagent | Byproducts | Catalyst (if any) |

| Thionyl chloride (SOCl₂) | SO₂, HCl | None typically required |

| Oxalyl chloride ((COCl)₂) | CO, CO₂, HCl | N,N-dimethylformamide (DMF) |

| Phosphorus(V) chloride (PCl₅) | POCl₃, HCl | None |

| Phosphorus(III) chloride (PCl₃) | H₃PO₃ | None |

Synthesis of Related Difluoroacetyl Compounds as Analogues and Precursors

The synthesis of compounds structurally related to this compound, such as difluoro(fluorosulfonyl)acetyl fluoride, provides valuable insights into the chemistry of these highly functionalized molecules and offers alternative pathways to the target compound.

Preparative Methods for Difluoro(fluorosulfonyl)acetyl Fluoride and Related Compounds

An improved method for the preparation of difluoro(fluorosulfonyl)acetyl fluoride involves the synthesis of tetrafluoroethane-β-sultone followed by its isomerization. fluorine1.ru The synthesis of the sultone is achieved through the reaction of tetrafluoroethylene (TFE) with sulfur trioxide (SO₃). fluorine1.ru The subsequent isomerization of the sultone to difluoro(fluorosulfonyl)acetyl fluoride is catalyzed by various agents, including amines and metal fluorides. fluorine1.ru The use of trimethylamine (B31210) as a catalyst has been shown to be effective, leading to high yields of the desired product. fluorine1.ru

| Reactants | Catalyst | Product |

| Tetrafluoroethylene (TFE), Sulfur trioxide (SO₃) | None | Tetrafluoroethane-β-sultone |

| Tetrafluoroethane-β-sultone | Trimethylamine | Difluoro(fluorosulfonyl)acetyl fluoride |

Conversion Pathways from Difluoro(fluorosulfonyl)acetyl Fluoride

While direct conversion of difluoro(fluorosulfonyl)acetyl fluoride to this compound is not extensively detailed in the available literature, analogous transformations of other acyl fluorides to acyl chlorides suggest plausible routes. For instance, the production of difluoroacetyl chloride from difluoroacetyl fluoride has been achieved by reaction with calcium chloride. It is conceivable that a similar halogen exchange reaction could be employed for the conversion of difluoro(fluorosulfonyl)acetyl fluoride.

Furthermore, a patent describes the reaction of l-alkoxy-l,l,2,2-tetrafluoroethane with various chloride compounds such as SiCl₄, TiCl₄, ZnCl₂, and AlCl₃ to produce difluoroacetyl chloride, indicating that these reagents can facilitate the conversion of a fluorine-containing precursor to an acyl chloride.

Electrochemical Fluorination Techniques for Fluorosulfonyl Compounds

Electrochemical fluorination represents a powerful technique for the synthesis of fluorosulfonyl compounds. This method can be applied to various sulfur-containing starting materials to introduce the fluorosulfonyl group. For example, the electrochemical synthesis of sulfonyl fluorides has been achieved from thiols and potassium fluoride, offering a green and mild protocol.

Another approach involves the electrochemical oxidative coupling of sulfonyl hydrazides with triethylamine (B128534) hydrofluoride (Et₃N-3HF) as the fluoride source. Additionally, a process for preparing perfluoroalkanesulfonyl fluorides through the electrochemical fluorination of alkylsulfonyl alkyl esters or amides in the presence of anhydrous hydrogen fluoride has been described. These electrochemical methods provide alternative and potentially more environmentally benign routes to key fluorosulfonyl-containing intermediates.

| Starting Material | Fluoride Source | Key Features |

| Thiols or Disulfides | Potassium Fluoride (KF) | Green and mild conditions, no additional oxidants or catalysts required. |

| Sulfonyl Hydrazides | Triethylamine hydrofluoride (Et₃N-3HF) | Good yields under constant current. |

| Alkylsulfonyl alkyl esters/amides | Anhydrous hydrogen fluoride (HF) | Can be more electrically- and fluorine-efficient than conventional methods. |

Emerging Synthetic Approaches to Highly Fluorinated Acyl Halides

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic chemistry. For highly fluorinated substrates such as 2-(Fluorosulfonyl)difluoroacetic acid, the reactivity can be influenced by the electron-withdrawing nature of the fluorine atoms. Traditional methods for this conversion remain highly relevant and effective.

The primary precursor for the synthesis of this compound is 2-(Fluorosulfonyl)difluoroacetic acid (FSO₂CF₂COOH). chemimpex.com This specialized fluorinated carboxylic acid is commercially available and serves as a crucial starting material. orgsyn.org Its synthesis and commercial availability are foundational to the production of the target acyl chloride.

The conversion of 2-(Fluorosulfonyl)difluoroacetic acid to this compound can be achieved using standard chlorinating agents that are effective for converting carboxylic acids to acyl chlorides. chemguide.co.uklibretexts.org These reactions involve the substitution of the hydroxyl group of the carboxylic acid with a chloride ion.

Common and effective reagents for this transformation include:

Thionyl chloride (SOCl₂): This is a widely used reagent for the preparation of acyl chlorides. chemguide.co.ukcommonorganicchemistry.com The reaction of a carboxylic acid with thionyl chloride produces the acyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases, simplifying purification. chemguide.co.uklibretexts.org

Phosphorus(V) chloride (PCl₅): This is another effective reagent for this conversion. The reaction produces the acyl chloride and phosphorus oxychloride (POCl₃) as a byproduct, which can be separated by distillation. chemguide.co.uklibretexts.org

Oxalyl chloride ((COCl)₂): Often used with a catalytic amount of N,N-dimethylformamide (DMF), oxalyl chloride is a milder reagent that can be used for the synthesis of acyl chlorides from carboxylic acids. commonorganicchemistry.com The byproducts, carbon dioxide (CO₂) and carbon monoxide (CO), are gaseous, which facilitates their removal from the reaction mixture.

A plausible synthetic scheme for the preparation of this compound from its corresponding carboxylic acid is presented below:

Reaction Scheme:

While the above methods are well-established, research into new synthetic approaches for highly fluorinated acyl halides continues, aiming for milder conditions, higher efficiency, and broader substrate scope. Some emerging areas include the use of novel catalytic systems and alternative chlorinating agents. For instance, the use of 3,3-dichlorocyclopropenes in the presence of a tertiary amine base has been reported for the rapid conversion of carboxylic acids to their corresponding acid chlorides. organic-chemistry.org Such methods could potentially be adapted for the synthesis of this compound.

Below is a data table summarizing the key reagents and their typical reaction conditions for the synthesis of acyl chlorides from carboxylic acids.

| Reagent | Typical Conditions | Byproducts | Separation Method |

| Thionyl chloride (SOCl₂) | Neat or in an inert solvent, often at reflux. commonorganicchemistry.com | SO₂, HCl | Distillation |

| Phosphorus(V) chloride (PCl₅) | Reaction is often performed cold. libretexts.org | POCl₃, HCl | Fractional Distillation |

| Oxalyl chloride ((COCl)₂) | In a solvent like DCM at room temperature with catalytic DMF. commonorganicchemistry.com | CO, CO₂, HCl | Distillation |

The reactivity of the fluorosulfonyl and difluoroacetyl groups necessitates careful control of reaction conditions to avoid unwanted side reactions. The choice of chlorinating agent and reaction parameters can be optimized to achieve high yields and purity of the desired this compound.

Mechanistic Investigations of Reactivity and Transformation Pathways

Electrophilic Reactivity of the Acyl Chloride Moiety in 2-(Fluorosulfonyl)difluoroacetyl Chloride

The acyl chloride functional group is a classic electrophilic center in organic chemistry, readily participating in nucleophilic acyl substitution reactions. In this compound, this inherent reactivity is significantly amplified by the adjacent electron-withdrawing substituents. Acyl fluorides, a related class of compounds, are noted for being relatively stable and easier to handle than acyl chlorides, though their reactions with nucleophiles are typically less vigorous. beilstein-journals.orgnih.gov However, the electrophilicity of the carbonyl carbon in this compound is exceptionally high, making it a powerful acylation agent.

Nucleophilic Attack Pathways and Reaction Kinetics

The primary pathway for the reaction of the acyl chloride moiety involves nucleophilic attack at the electrophilic carbonyl carbon. This process typically follows a tetrahedral addition-elimination mechanism. A nucleophile (Nu⁻) attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.

While specific kinetic data for nucleophilic attack on this compound is not extensively detailed in the available literature, the kinetics can be inferred from its structure. The rate of nucleophilic acyl substitution is highly dependent on the electrophilicity of the carbonyl carbon and the stability of the leaving group. Given the powerful inductive effects of the fluorosulfonyl and difluoro groups, the reaction kinetics are expected to be rapid, significantly faster than for simple alkanoyl chlorides like acetyl chloride. msu.edu Kinetic studies on other electrophilic centers have established comprehensive nucleophilicity orders, which could serve as a basis for predicting relative reaction rates with this compound. rsc.org

Interactive Table: Factors Influencing Nucleophilic Acyl Substitution Kinetics

Role of Fluorosulfonyl and Difluoro Groups in Enhancing Electrophilicity

The defining characteristic of this compound is the profound influence of its α-substituents on the reactivity of the acyl chloride. Both the fluorosulfonyl (FSO₂) group and the difluoro (CF₂) group are intensely electron-withdrawing. This property stems from the high electronegativity of the fluorine and oxygen atoms.

These groups exert a powerful negative inductive effect (-I effect), pulling electron density away from the adjacent carbonyl carbon. This withdrawal of electron density makes the carbonyl carbon significantly more electron-deficient (more positive charge) and, therefore, vastly more susceptible to attack by nucleophiles. msu.edu The cumulative effect of one fluorosulfonyl and two fluorine atoms creates an exceptionally electrophilic center, likely surpassing that of many common acylating agents. This enhanced electrophilicity allows the compound to react with a broad range of nucleophiles, including those that are typically considered weak, under mild conditions.

Radical Pathways in Fluorosulfonylation Reactions

Beyond its electrophilic character, this compound can be a precursor in radical reactions, specifically those involving the fluorosulfonyl radical (FSO₂•). The development of methods to generate and utilize FSO₂• has opened new avenues for synthesizing valuable sulfonyl fluorides. rsc.orgnih.govresearchgate.net This radical species offers a distinct reaction pathway compared to ionic, FSO₂⁺-type reagents. nih.govdntb.gov.ua

Generation and Reactivity of Fluorosulfonyl Radicals (FSO₂•)

The fluorosulfonyl radical (FSO₂•) is a highly reactive intermediate. Its generation from stable precursors is a key step in radical fluorosulfonylation reactions. While various precursors like sulfuryl chlorofluoride (FSO₂Cl) and specialized reagents like 1-fluorosulfonyl benzoimidazolium triflate (FABI) salts have been developed, the C-S bond in molecules like this compound could potentially be cleaved under energetic conditions (e.g., photolysis or thermolysis) to yield an FSO₂• radical and a difluoroacetyl chloride radical. nih.govresearchgate.net

Once generated, the FSO₂• radical readily participates in addition reactions, particularly with unsaturated systems like alkenes and alkynes. nih.gov This addition is a key step in the difunctionalization of these molecules, allowing for the concurrent installation of a fluorosulfonyl group and another functional group across the double or triple bond. nih.gov

Photo-induced Radical Fluorosulfonylation Mechanisms

Visible-light photoredox catalysis has emerged as a powerful and mild method for generating sulfonyl radicals, including FSO₂•. nih.govrsc.orgrsc.org A general mechanism for the photo-induced fluorosulfonylation of an alkene proceeds through a catalytic cycle:

Excitation: A photocatalyst (PC) absorbs visible light and is promoted to an excited state (PC*).

Single Electron Transfer (SET): The excited photocatalyst can be either reductive or oxidative. In a reductive quenching cycle, PC* transfers an electron to the FSO₂• precursor.

Radical Generation: Upon accepting an electron, the precursor undergoes fragmentation (e.g., cleavage of a C-S or N-S bond) to release the fluorosulfonyl radical (FSO₂•). nih.gov

Radical Addition: The electrophilic FSO₂• radical adds to the electron-rich π-system of an alkene, generating a carbon-centered radical intermediate.

Propagation/Termination: This new radical can be trapped by another reagent or undergo a second SET step with the photocatalyst to form a cation, which is then quenched by a nucleophile, completing the difunctionalization. The photocatalyst is regenerated, allowing the cycle to continue. nih.govnih.gov

Interactive Table: Comparison of FSO₂• Radical Precursors

Regioselectivity and Stereoselectivity in Radical Transformations

As with many addition reactions, controlling the regioselectivity and stereoselectivity is crucial for synthetic utility. khanacademy.orgyoutube.com

Regioselectivity refers to the orientation of addition to an unsymmetrical alkene. In the radical addition of FSO₂•, the addition typically proceeds to place the radical on the carbon atom that results in the most stable radical intermediate. For example, addition to styrene (B11656) would place the FSO₂ group on the terminal carbon to generate a more stable benzylic radical. Studies on the cyclization of α-sulfonyl substituted radicals have also shown distinct regiochemical preferences (5-exo vs. 6-endo cyclization) based on substitution patterns. nih.gov

Stereoselectivity refers to the preferential formation of one stereoisomer over another. In radical fluorosulfonylation, this can manifest as control over the E/Z geometry of a newly formed double bond or the relative stereochemistry of two newly formed stereocenters. For example, highly stereoselective methods have been developed for synthesizing γ-aryl allylsulfonyl fluorides, achieving excellent E-selectivity. researchgate.net The specific stereochemical outcome often depends on the reaction mechanism, substrate geometry, and reaction conditions.

The ability to control these outcomes is a key focus of ongoing research, aiming to harness the unique reactivity of the fluorosulfonyl radical for precise and efficient molecular construction. researchgate.netresearchgate.net

Rearrangement Reactions and Fragmentations

While specific rearrangement and fragmentation studies on this compound are not extensively documented, the chemistry of its derivatives provides significant insights into its potential transformation pathways, particularly concerning the generation of difluorocarbene.

Difluorocarbene Generation from 2-(Fluorosulfonyl)difluoroacetyl Derivatives

Derivatives of 2-(fluorosulfonyl)difluoroacetic acid, such as trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) and methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA), are well-established precursors for the generation of difluorocarbene (:CF₂). rsc.orgresearchgate.net This process is of considerable importance in synthetic organic chemistry for the introduction of the difluoromethylene group into various molecules. cas.cn

The generation of difluorocarbene from these derivatives typically proceeds via the loss of the fluorosulfonyl and ester groups. For instance, MDFA, under specific high-concentration and high-temperature conditions, has been shown to be a highly efficient source of difluorocarbene, with reactivity comparable to that of the more commonly used TFDA. researchgate.net The reaction is proposed to proceed through demethylation of MDFA by an initiator, such as an iodide ion, to form a copper carboxylate complex. Subsequent decarboxylation leads to the elimination of carbon dioxide and sulfur dioxide, ultimately yielding the difluorocarbene intermediate. researchgate.net

These precursors offer an alternative to harsher methods of difluorocarbene generation, which often require toxic reagents and can lead to undesired side reactions like dimerization. rsc.org The controlled generation of difluorocarbene from fluorosulfonylacetyl derivatives allows for its application in a variety of synthetic transformations. rsc.org

Mechanistic Aspects of Difluorocarbene Intermediates

Difluorocarbene is a versatile and reactive intermediate characterized by its electrophilic nature. cas.cn Its reactivity is a balance between the destabilizing inductive effect of the two fluorine atoms and the stabilizing π-donation from the fluorine lone pairs to the carbene carbon. cas.cn This duality in its electronic nature governs its interaction with a wide range of substrates.

Mechanistic investigations have shed light on the behavior of difluorocarbene in various reactions. For example, in copper-catalyzed cross-coupling reactions with diazo compounds, a mechanism involving a copper-difluorocarbene complex has been proposed. researchgate.net This intermediate is thought to be crucial for the subsequent formation of gem-difluoroolefins. The involvement of such metal-carbene complexes provides a pathway for controlling the reactivity and selectivity of difluorocarbene transformations. rsc.org

Deuterium-labeling experiments have been instrumental in ruling out alternative mechanisms, such as SN2 or free radical pathways, in certain difluoromethylation reactions, thereby supporting the involvement of a difluorocarbene intermediate. cas.cn The generation of difluorocarbene under non-basic conditions is often preferred for reactions like [2+1] cycloadditions with alkenes and alkynes to avoid competing reactions of the carbene with the base. cas.cn

Transition Metal-Catalyzed Transformations

Transition metal catalysis plays a pivotal role in harnessing the synthetic potential of fluorosulfonyl-containing reagents, including derivatives of this compound. These catalytic systems enable a range of valuable transformations, particularly in the realm of carbon-fluorine bond formation.

Catalytic Strategies for Carbon-Fluorine Bond Formation

The formation of carbon-fluorine (C-F) bonds is a cornerstone of modern medicinal and materials chemistry. Transition metals, most notably palladium and copper, have emerged as powerful catalysts for facilitating these transformations. nih.govnih.gov Catalytic strategies often involve the reaction of an organometallic species with a fluorine source or the activation of a C-H bond followed by fluorination.

Palladium-catalyzed reactions, for instance, have been developed for the fluorination of allylic chlorides and the trifluoromethylation of aryl chlorides. nih.gov These reactions often proceed through a classical Pd(0)/Pd(II) catalytic cycle. nih.gov Copper-catalyzed methods have also proven effective for the difluoromethylation of various substrates. nih.gov The choice of catalyst, ligands, and reaction conditions is crucial for achieving high efficiency and selectivity in these C-F bond-forming reactions. nih.gov

The table below summarizes key findings from selected studies on transition metal-catalyzed C-F bond formation.

| Catalyst System | Substrate | Fluorinating Agent/Reagent | Product | Key Mechanistic Insight | Reference |

| Pd(0) / Trost's bisphosphine ligand | Cyclic allylic chlorides | AgF | Allylic fluorides | SN2-type attack of fluoride (B91410) on a Pd(II)-allyl intermediate. | nih.gov |

| Pd(OAc)₂ | Aryl-substituted heteroarenes | Umemoto's sulfonium (B1226848) salt | Ortho-trifluoromethylated arenes | Heteroaryl group acts as a directing group. | nih.gov |

| CuF₂·2H₂O | α,β-Unsaturated carboxylic acids | Togni's reagent | Difluoromethylated alkenes | Involves a copper-catalyzed decarboxylative fluoroalkylation. | nih.gov |

Role of Metal Catalysis in Activating Fluorosulfonyl Reagents

Metal catalysts are instrumental in activating fluorosulfonyl reagents, making them amenable to a broader range of chemical transformations. The fluorosulfonyl group can act as a leaving group in cross-coupling reactions, analogous to more traditional leaving groups like halides and triflates.

Palladium and nickel catalysts have been successfully employed in the amination of aryl fluorosulfonates, demonstrating the ability of these metals to activate the C-O bond of the sulfonate ester. acs.org The high reactivity of the aryl fluorosulfonate electrophile allows for the use of readily available and less specialized ligands. acs.org This approach provides a more sustainable alternative to the use of aryl halides, as it allows for the amination of abundant phenolic starting materials. acs.org

Copper-based reagents, often generated in situ, play a significant role in mediating reactions involving fluorinated motifs. nih.gov For example, CuCF₂H has been proposed as the active species in the difluoromethylation of aryl and vinyl iodides. nih.gov The formation of cuprate (B13416276) species can also influence the stability and reactivity of the active copper reagent. nih.gov

Computational and Spectroscopic Elucidation of Reaction Mechanisms

While experimental studies provide invaluable data on reaction outcomes, computational and spectroscopic techniques offer a deeper, molecular-level understanding of the underlying reaction mechanisms.

Computational studies, often employing density functional theory (DFT), can be used to model reaction pathways, calculate activation energies, and predict the structures of transient intermediates and transition states. nih.gov For instance, computational studies on palladium-catalyzed cross-coupling reactions of fluoroarenes have revealed the importance of heterobimetallic (e.g., Pd-Mg) transition states in lowering the energy barrier for C-F bond activation. nih.govnih.gov

Spectroscopic methods are crucial for the direct observation and characterization of reaction intermediates. Techniques such as in situ NMR spectroscopy can provide real-time kinetic data and help to identify transient species. scispace.com For example, ¹⁹F NMR has been used to monitor the kinetics of difluorocyclopropanation reactions and competing side reactions involving difluorocarbene. scispace.com Mass spectrometry is another powerful tool for elucidating fragmentation pathways of molecules, which can provide insights into their structure and reactivity. nih.gov While specific spectroscopic studies on this compound are not widely reported, the application of these techniques to related fluorinated compounds provides a framework for understanding its potential behavior.

Density Functional Theory (DFT) Studies of Transition States and Intermediates

Density Functional Theory (DFT) has emerged as a powerful tool for probing the potential energy surfaces of reactions involving sulfonyl chlorides and related compounds. Although specific DFT studies on this compound are not extensively available in the public domain, the principles of such investigations can be understood from studies on analogous molecules. These computational approaches provide invaluable insights into the geometries and energies of transition states and intermediates, which are often too fleeting to be observed experimentally.

DFT calculations are typically employed to map out the reaction coordinates for various transformation pathways, such as nucleophilic substitution at the carbonyl carbon or the sulfonyl sulfur. For a given reaction, the geometries of the reactants, products, and all stationary points along the reaction pathway, including transition states and intermediates, are optimized. The energy differences between these structures allow for the determination of activation barriers and reaction enthalpies, providing a quantitative picture of the reaction kinetics and thermodynamics.

For instance, in a hypothetical reaction of this compound with a nucleophile, DFT could be used to model the transition state for the addition-elimination mechanism at the acetyl chloride moiety. Key parameters such as the forming bond length between the nucleophile and the carbonyl carbon, and the breaking bond length of the carbon-chlorine bond, would be determined. Vibrational frequency analysis is a critical component of these studies; a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The table below illustrates the type of data that would be generated from a DFT study on a hypothetical reaction of this compound, providing a comparative analysis of different potential pathways.

| Reaction Pathway | Transition State Geometry (Key Parameters) | Calculated Activation Energy (kcal/mol) | Nature of Transition State (Imaginary Frequency, cm⁻¹) |

| Nucleophilic attack at Carbonyl C | C-Nu bond: ~2.0 Å, C-Cl bond: ~2.2 Å, O=C-Nu angle: ~109° | 15.2 | -350 (corresponding to Nu addition) |

| Nucleophilic attack at Sulfonyl S | S-Nu bond: ~2.1 Å, S-F bond: ~1.8 Å, O=S-Nu angle: ~95° | 25.8 | -410 (corresponding to Nu addition) |

| SN2 displacement at CF2 carbon | C-Nu bond: ~2.3 Å, C-S bond: ~2.5 Å, Nu-C-F angle: ~90° | 35.1 | -520 (corresponding to C-S bond cleavage) |

Furthermore, DFT studies can elucidate the role of solvent effects on the reaction mechanism through the use of implicit or explicit solvent models. These models can significantly alter the calculated energy barriers, providing a more realistic depiction of the reaction in a condensed phase.

Spectroscopic Characterization of Transient Species and Conformational Analysis

Spectroscopic techniques are indispensable for the experimental investigation of reaction mechanisms, providing direct evidence for the existence of transient species and offering insights into the conformational dynamics of molecules. While specific spectroscopic studies focused on the transient species of this compound are not widely reported, the application of various spectroscopic methods to related compounds provides a framework for how such investigations would be conducted.

Conformational analysis of fluorosulfonyl compounds has been successfully performed using a combination of infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, often in conjunction with computational modeling. For this compound, the presence of multiple rotatable bonds (e.g., C-C and C-S) suggests the potential for multiple conformers to exist in equilibrium. Low-temperature NMR spectroscopy could be employed to slow down the rate of interconversion between these conformers, potentially allowing for the observation of distinct sets of signals for each populated conformation. The relative intensities of these signals would provide information on the conformational equilibrium.

In the study of reaction kinetics and the detection of transient intermediates, time-resolved spectroscopic techniques are particularly valuable. For example, in a reaction involving the cleavage of the C-Cl bond, transient species such as an acylium ion could potentially be observed using techniques like stopped-flow spectroscopy coupled with UV-Vis or IR detection. The characteristic vibrational frequencies of the C=O group in acyl chlorides (typically in the range of 1770-1815 cm⁻¹) would be expected to shift upon the formation of a reactive intermediate, providing a spectroscopic handle for its detection and characterization.

The following table provides a hypothetical summary of spectroscopic data that could be used for the conformational analysis and characterization of transient species of this compound.

| Spectroscopic Technique | Parameter | Observed Value (Hypothetical) | Interpretation |

| ¹⁹F NMR (Low Temp) | Chemical Shift (δ, ppm) | -75.2 (major), -78.5 (minor) | Two distinct conformers in slow exchange on the NMR timescale. |

| Coupling Constant (J, Hz) | J(F-F) = 15.5 | Through-space coupling, indicative of a specific spatial arrangement. | |

| Time-Resolved IR | C=O Stretch (ν, cm⁻¹) | 1810 (reactant) | Characteristic of the acyl chloride C=O bond. |

| 1850 (transient) | Shift to higher frequency, suggesting the formation of an acylium-like species. | ||

| Raman Spectroscopy | S-F Stretch (ν, cm⁻¹) | 820 | Corresponds to the sulfonyl fluoride moiety. |

By integrating the insights gained from both DFT calculations and advanced spectroscopic methods, a comprehensive understanding of the reactivity and transformation pathways of this compound can be achieved. The computational data provides a detailed energetic and structural map of the reaction landscape, while spectroscopic experiments offer crucial validation and direct observation of key molecular species.

Applications As a Versatile Reagent in Complex Molecular Synthesis

Synthesis of Fluorinated Building Blocks

The strategic incorporation of fluorine into molecular frameworks can profoundly alter their physical, chemical, and biological properties. 2-(Fluorosulfonyl)difluoroacetyl chloride serves as a powerful precursor for the creation of valuable fluorinated building blocks, which are smaller, functionalized molecules that can be readily incorporated into larger, more complex structures. beilstein-journals.orgnih.govalfa-chemistry.com

The difluoromethyl (CHF₂) and difluoroacetyl (CF₂C(O)-) groups are important motifs in medicinal and agricultural chemistry. nih.gov The difluoromethyl group, in particular, is recognized as a bioisostere of hydroxyl, thiol, or amine groups, capable of forming hydrogen bonds and modulating properties like lipophilicity and metabolic stability. nih.gov

While direct C-H difluoromethylation of certain compounds is possible using various reagents, this compound and its derivatives offer a distinct pathway. nih.gov Its chemical reactivity allows for its use as a precursor to introduce the difluoroacetyl moiety, which can then be further transformed. Difluoroacetyl chloride, a related compound, is known to be a reagent for the introduction of difluoromethyl or difluoroacetyl groups into organic compounds. google.com The transformation of the acyl chloride group in this compound allows for the incorporation of the FSO₂CF₂- unit into a variety of molecular scaffolds. Subsequent chemical manipulations can then convert the fluorosulfonyl group or other parts of the molecule to achieve the desired final product containing a difluoromethyl group.

The difluoroacetyl group itself can be introduced through reactions involving the acyl chloride functionality. For instance, reaction with nucleophiles like alcohols or amines would lead to the formation of difluoroacetyl esters and amides, respectively, thereby incorporating the -C(O)CF₂- unit into new molecules.

The acyl chloride function of this compound is highly reactive towards nucleophiles, making it an excellent starting material for a variety of fluorinated carboxylic acid derivatives. beilstein-journals.org This reactivity is fundamental to its role as a building block in organic synthesis. lookchem.com

The conversion of carboxylic acids into their corresponding acyl fluorides is a key transformation, as acyl fluorides are valuable reagents for acylation reactions, often exhibiting greater stability and fewer side-reactions compared to their acyl chloride counterparts. beilstein-journals.org While this compound is an acyl chloride, its derivatives can be used in similar contexts. For example, reaction with an alcohol (R-OH) yields a fluorinated ester (FSO₂CF₂COOR), and reaction with an amine (R-NH₂) produces a fluorinated amide (FSO₂CF₂CONHR). These reactions are fundamental in building more complex fluorinated molecules.

The synthesis of aliphatic sulfonyl fluorides can also be achieved from abundant carboxylic acids through strategies involving radical sulfur dioxide insertion and fluorination. rsc.org This highlights the broader importance of fluorinated carboxylic acid derivatives and the diverse strategies used to synthesize them.

Below is a table summarizing the types of derivatives that can be prepared from this compound:

| Nucleophile | Derivative Class | General Structure |

| Alcohol (R-OH) | Ester | FSO₂CF₂COOR |

| Amine (R-NH₂) | Amide | FSO₂CF₂CONHR |

| Thiol (R-SH) | Thioester | FSO₂CF₂COSR |

| Carboxylate (R-COO⁻) | Anhydride | FSO₂CF₂COOCOR |

Construction of Organofluorine Compounds

Beyond its role in creating building blocks, this compound is directly employed in the construction of a variety of complex organofluorine compounds. beilstein-journals.orgbeilstein-journals.orgorgsyn.org Its dual functionality allows for sequential or tandem reactions to build sophisticated molecular architectures.

The fluorosulfonyl group (-SO₂F) is susceptible to nucleophilic attack, most notably by amines, to form sulfonamides (-SO₂NR₂). Sulfonamides are a critical class of compounds with a wide range of applications, particularly in pharmaceuticals. researchgate.neticm.edu.pl The synthesis of sulfonamides is a well-established area of organic chemistry, with numerous methods developed for their preparation. icm.edu.pl

The reaction of this compound with primary or secondary amines provides a direct route to novel fluorinated sulfonamides. This reaction typically proceeds by the displacement of the fluoride (B91410) on the sulfur atom by the amine nucleophile. The resulting molecules possess both a sulfonamide linkage and a difluoroacetyl chloride group (or a derivative thereof, if it has also reacted). This dual reactivity allows for the creation of bifunctional molecules that can be used for further synthetic elaborations. For example, the remaining acyl chloride can be reacted with another nucleophile to create more complex structures. The synthesis of N-benzyl sulfonamides, for instance, can be achieved on a gram scale through various catalytic methods. researchgate.net

Fluorinated polymers are renowned for their unique properties, including high thermal stability, chemical resistance, and low surface energy. nih.govsciengine.com These characteristics make them valuable in a wide range of applications, from non-stick coatings to advanced materials in the electronics and aerospace industries. alfa-chemistry.comlookchem.com

This compound can serve as a precursor for monomers used in the synthesis of such high-performance fluorinated polymers. lookchem.com The reactive sites—the acyl chloride and the fluorosulfonyl group—can be modified to introduce polymerizable functionalities. For instance, the acyl chloride can be reacted with a hydroxy-functionalized monomer like 2-hydroxyethyl methacrylate (B99206) (HEMA) to form a new monomer containing the FSO₂CF₂- group. This new monomer can then be polymerized, incorporating the highly fluorinated side chain into the polymer backbone.

Alternatively, the fluorosulfonyl group can be involved in polymerization processes. For example, it can react with difunctional nucleophiles to form polymers. The unique properties conferred by the high fluorine content of the FSO₂CF₂- group can lead to materials with desirable characteristics such as low refractive index, high gas permeability, and specific surface properties. lookchem.combeilstein-journals.orgorgsyn.org

gem-Difluorocyclopropanes are important structural motifs in medicinal chemistry and materials science. researchgate.net Their introduction into molecules can significantly enhance metabolic stability and oral bioavailability. researchgate.net The primary method for their synthesis is the [2+1] cycloaddition of a difluorocarbene (:CF₂) with an alkene. researchgate.net

Derivatives of this compound, such as methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA), have been successfully utilized as efficient difluorocarbene precursors. beilstein-journals.orgnih.gov Under specific reaction conditions, typically involving a base or thermal activation, these reagents eliminate a leaving group to generate the highly reactive difluorocarbene intermediate. This intermediate is then trapped in situ by an alkene to form the corresponding gem-difluorocyclopropane ring.

For example, the difluorocyclopropanation of α-methylstyrene using MDFA has been shown to produce the desired difluorocyclopropane in high yield. beilstein-journals.org Similarly, trimethylsilyl (B98337) 2-fluorosulfonyl-2,2-difluoroacetate, derived from the corresponding acid, is another versatile source of difluorocarbene for the synthesis of difluorocyclopropane compounds from a wide variety of alkenes. orgsyn.org This method is advantageous as it often requires only a small excess of the reagent and can be applied to even electron-deficient alkenes. orgsyn.org

The general scheme for this transformation is shown below:

| Reagent | Alkene | Product |

| Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) | α-Methylstyrene | 1,1-Difluoro-2-methyl-2-phenylcyclopropane |

| Trimethylsilyl 2-fluorosulfonyl-2,2-difluoroacetate | n-Butyl acrylate | n-Butyl 2,2-difluorocyclopropane-1-carboxylate |

While the synthesis of difluorocyclopropenes is less common, similar strategies involving the reaction of difluorocarbene precursors with alkynes could potentially be employed, although this is a more challenging transformation due to the different reactivity of alkynes compared to alkenes.

Utilization in Click Chemistry (SuFEx reactions)

The chemical compound this compound is a bifunctional molecule, featuring both a highly reactive acyl chloride group and a sulfonyl fluoride group. The presence of the sulfonyl fluoride moiety (-SO₂F) makes it a reagent of interest for Sulfur(VI) Fluoride Exchange (SuFEx) reactions, a category of click chemistry introduced by K. B. Sharpless and coworkers in 2014. researchgate.nettechnologynetworks.com SuFEx chemistry is predicated on the unique reactivity of the S(VI)-F bond, which is remarkably stable under many conditions yet exhibits excellent electrophilic reactivity towards nucleophiles in specific activating environments. rhhz.netccspublishing.org.cn

In contrast to more labile sulfonyl chlorides, sulfonyl fluorides offer a desirable balance of stability and reactivity, making them reliable connectors for molecular synthesis. rhhz.netccspublishing.org.cn The SuFEx reaction itself is valued for being generally metal-free and capable of creating diverse molecular connections with a range of nucleophiles, including silyl (B83357) ethers, alcohols, and amines. ccspublishing.org.cn While the primary reactivity of this compound is dominated by its acyl chloride function, the sulfonyl fluoride group provides a secondary, latent reactive site for SuFEx-based molecular construction. This allows for a sequential functionalization strategy where the molecule acts first as an acylating agent and subsequently as a SuFEx partner.

SuFEx Reactions as a Tool for Functionalization

The primary utility of this compound in complex synthesis involves its use as a bifunctional linker, where each reactive group can be addressed in a stepwise manner. This allows for the precise and modular assembly of complex molecules. The most logical pathway leverages the differential reactivity of the acyl chloride and the sulfonyl fluoride groups.

Two-Stage Functionalization Strategy:

Acylation: The acyl chloride group (–COCl) is the more electrophilic and reactive site. It will readily react with a wide range of nucleophiles, such as alcohols (R¹-OH) or amines (R¹-NH₂), under standard, often mild, conditions to form stable ester or amide linkages. This initial reaction serves to tether the difluoroacetyl(fluorosulfonyl) moiety [-C(O)CF₂SO₂F] onto a primary molecular scaffold (Molecule A).

SuFEx Ligation: The resulting intermediate molecule, now equipped with a terminal sulfonyl fluoride group, becomes a substrate for a SuFEx reaction. This "SuFExable" hub can then be reacted with a second, different nucleophile (Molecule B), such as a phenol (B47542) (R²-OH) or a primary/secondary amine, typically in the presence of a base catalyst. researchgate.net This second reaction proceeds via the characteristic sulfur-fluoride exchange, forming a highly stable sulfonate ester or sulfonamide bond and linking Molecule A and Molecule B.

This sequential approach allows for the controlled and directional assembly of two different molecular components, embodying the modular spirit of click chemistry.

Table 1: Hypothetical Two-Stage Reaction Sequence Using this compound

| Stage | Reactant 1 (Molecule A) | Reactant 2 | Product | Linkage Formed |

| 1. Acylation | R¹-NH₂ (Primary Amine) | This compound | R¹-NHC(O)CF₂SO₂F (Amide Intermediate) | Amide |

| 2. SuFEx | R¹-NHC(O)CF₂SO₂F | R²-OH (Phenol) | R¹-NHC(O)CF₂SO₂(OR²) | Sulfonate Ester |

Scope and Limitations in SuFEx Applications

The utility of this compound as a SuFEx reagent is defined by the scope of the nucleophiles it can react with and the practical limitations imposed by its structure.

Scope: The scope of this reagent in a two-stage strategy is potentially broad. The initial acylation step is compatible with a vast library of primary and secondary amines, alcohols, and to some extent, thiols, allowing the fluorosulfonyl moiety to be attached to a diverse range of substrates, including peptides, natural products, and polymers.

Following this, the SuFEx reaction can be triggered with a second set of nucleophiles. The reaction of sulfonyl fluorides with phenols to form sulfonate esters is a common and high-yielding SuFEx transformation. researchgate.net Amines can also be used to form sulfonamides. This modularity makes the reagent a potential tool for applications in drug discovery, chemical biology, and materials science, where the reliable connection of different molecular fragments is crucial. nih.govresearchgate.net

Limitations:

Chemoselectivity: The key limitation is the need to control the reactivity of the two electrophilic sites. The conditions for the initial acylation must be carefully selected to avoid any premature or competing reaction at the sulfonyl fluoride center. While sulfonyl fluorides are significantly less reactive than acyl chlorides, strong nucleophiles or harsh conditions could lead to side reactions.

Hydrolytic Sensitivity: The acyl chloride group is highly susceptible to hydrolysis. Therefore, the initial acylation step must be performed under strictly anhydrous conditions to prevent the decomposition of the reagent into the corresponding carboxylic acid, which would halt the desired reaction pathway.

Steric Hindrance: The difluoromethyl group adjacent to both reactive centers may introduce steric hindrance, potentially slowing down the reaction rates for both the acylation and the subsequent SuFEx step, especially with bulky nucleophiles.

Lack of Documented Direct Use: A significant limitation is the absence of specific documented examples in peer-reviewed literature where this compound itself is directly used as a SuFEx reagent. Its application is largely inferred from the well-established principles of SuFEx chemistry and the known reactivity of its constituent functional groups. ccspublishing.org.cn Most SuFEx applications utilize simpler, monofunctional sulfonyl fluorides as the starting reagents. nih.gov

Despite a comprehensive search for detailed research findings on the chemical compound this compound, there is a notable lack of specific scientific literature detailing its application in the advanced synthetic strategies requested. General information regarding its properties and potential as a reactive intermediate is available; however, in-depth studies and specific examples pertaining to modular derivatization, functionalization of complex molecules, and its role in multicomponent reactions are not extensively documented in publicly accessible scientific databases and literature.

The available information suggests that this compound possesses two highly reactive functional groups: an acetyl chloride and a fluorosulfonyl moiety. This dual reactivity theoretically allows for a range of chemical transformations. The acetyl chloride group is a classic acylating agent, while the fluorosulfonyl group can participate in nucleophilic substitution reactions. However, specific and detailed experimental data, including reaction conditions, yields, and substrate scopes for the applications outlined in the requested article, are not available.

Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested detailed outline, including data tables and specific research findings for each subsection. The absence of such specific data in the scientific literature prevents a detailed discussion on:

Advanced Derivatization and Functionalization Strategies

Enabling Reagent in Multicomponent Reactions:No published research could be found that details the use of 2-(Fluorosulfonyl)difluoroacetyl chloride in multicomponent reaction setups.

Without specific research data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.

Computational and Theoretical Perspectives on 2 Fluorosulfonyl Difluoroacetyl Chloride Reactivity

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide profound insights into the intrinsic properties of 2-(Fluorosulfonyl)difluoroacetyl chloride, governing its stability and reaction patterns. By solving approximations of the Schrödinger equation, these methods elucidate the electronic structure, offering a foundational understanding of the molecule's reactivity. Computational studies on related sulfonyl researchgate.netacs.org and acyl chlorides youtube.comresearchgate.net reveal that the geometry around the sulfur atom is typically tetrahedral, while the carbonyl carbon is trigonal planar. The presence of highly electronegative fluorine atoms and the potent electron-withdrawing fluorosulfonyl group (-SO₂F) significantly influences the molecule's electronic landscape. These calculations are crucial for predicting which sites on the molecule are susceptible to nucleophilic or electrophilic attack.

Frontier Molecular Orbital (FMO) theory is a cornerstone for rationalizing chemical reactivity, focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edulibretexts.org The HOMO represents the region from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO indicates the region most susceptible to accepting electrons (electrophilicity). libretexts.org

For this compound, the LUMO is anticipated to be predominantly localized on the carbonyl carbon of the acetyl chloride group. This is because the carbonyl group's π* antibonding orbital is a natural electron acceptor, and its energy is significantly lowered by the strong inductive effects of the adjacent difluoroacetyl and fluorosulfonyl groups. youtube.com This low-energy LUMO makes the carbonyl carbon an exceptionally strong electrophilic site, primed for attack by nucleophiles. youtube.comstudyx.ai

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and reactivity. emerginginvestigators.orgtandfonline.com A smaller gap generally corresponds to higher reactivity. emerginginvestigators.org Due to the powerful electron-withdrawing nature of the multiple fluorine atoms, both the HOMO and LUMO levels of this compound are lowered. However, the effect on the LUMO is typically more pronounced, leading to a relatively small HOMO-LUMO gap and signifying high reactivity towards nucleophiles. Fluorination has been shown to decrease LUMO energy and increase the HOMO-LUMO gap in some molecules, leading to greater stability, but in the context of an acyl chloride, the electrophilicity is enhanced. emerginginvestigators.orgacs.org

Table 1: Conceptual Frontier Molecular Orbital (FMO) Data

| Compound Feature | Key Orbital | Primary Localization | Predicted Energy Level | Implication for Reactivity |

|---|---|---|---|---|

| Carbonyl Group (C=O) | LUMO (π*) | Carbonyl Carbon | Very Low | Highly Electrophilic; susceptible to nucleophilic attack |

| Halogen & Oxygen Atoms | HOMO (n) | Cl, O Lone Pairs | Low | Weakly Nucleophilic; unlikely to act as an electron donor |

| Overall Molecule | HOMO-LUMO Gap | - | Relatively Small | Kinetically reactive toward electron donors |

The distribution of electron density within a molecule is rarely uniform, and this asymmetry is key to its interactive properties. Charge distribution analysis reveals the partial positive (δ+) and partial negative (δ-) charges on each atom, arising from differences in electronegativity. In this compound, the high electronegativity of fluorine and oxygen atoms pulls electron density away from the adjacent carbon and sulfur atoms.

This charge polarization is vividly illustrated by Molecular Electrostatic Potential (MEP) maps. researchgate.net These maps project the electrostatic potential onto the molecule's electron density surface, using a color scale to denote charge distribution.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are typically found around the most electronegative atoms, such as the carbonyl oxygen and the fluorine atoms, and represent sites prone to electrophilic attack. nih.gov

Blue regions signify positive electrostatic potential, highlighting electron-deficient areas. For this compound, pronounced blue regions are expected around the carbonyl carbon and the sulfur atom. These are the primary electrophilic centers of the molecule, vulnerable to nucleophilic attack. nih.govresearchgate.net

Green and yellow regions represent areas of relatively neutral or intermediate potential.

The MEP map for this compound would clearly show the carbonyl carbon as a "hotspot" for nucleophilic addition, which is the first step in the characteristic addition-elimination reactions of acyl chlorides. libretexts.orgchemguide.co.uk

Table 2: Predicted Partial Charges and MEP Characteristics

| Atom / Group | Predicted Partial Charge | MEP Color Code | Chemical Character |

|---|---|---|---|

| Carbonyl Carbon (C=O) | Highly Positive (δ++) | Deep Blue | Strongly Electrophilic |

| Sulfur Atom (in -SO₂F) | Highly Positive (δ++) | Deep Blue | Strongly Electrophilic |

| Carbonyl Oxygen (C=O) | Highly Negative (δ-) | Red | Nucleophilic / H-bond acceptor |

| Fluorine Atoms (C-F, S-F) | Negative (δ-) | Red / Orange | Weakly Nucleophilic |

| Chlorine Atom (C-Cl) | Slightly Negative (δ-) | Yellow / Green | Good Leaving Group |

Molecular Dynamics Simulations of Reaction Pathways

While quantum chemical calculations provide a static picture of a molecule's properties, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe reaction pathways, conformational changes, and the influence of the surrounding environment (like solvents) on a reaction.

For this compound, MD simulations could be employed to study its reaction with a nucleophile (e.g., water, an alcohol, or an amine) in explicit detail. Such a simulation would typically involve:

Placing the acyl chloride and nucleophile molecules in a simulation box filled with solvent molecules.

Assigning initial velocities to all atoms based on a target temperature.

Calculating the forces between all atoms using a force field.

Solving the equations of motion for a small time step (on the order of femtoseconds) and updating the atomic positions and velocities.

By repeating these steps millions of times, a trajectory of the system is generated. Analysis of this trajectory can reveal the complete, step-by-step mechanism of the reaction, such as the nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride ion. youtube.comsavemyexams.com Furthermore, MD simulations can be combined with quantum mechanics (QM/MM methods) to calculate the energy profile along the reaction coordinate, identifying transition states and activation barriers, which are critical for understanding reaction rates.

Elucidating Noncovalent Interactions in Fluorosulfonyl Compounds

Noncovalent interactions, though weaker than covalent bonds, are fundamental in dictating the physical properties, crystal packing, and intermolecular recognition of molecules. rsc.org In fluorosulfonyl compounds, the highly polarized bonds and the presence of multiple halogens give rise to a variety of specific noncovalent interactions.

Computational studies on analogous sulfonyl halides and fluorinated organic compounds have highlighted several key interactions:

Halogen Bonding: The chlorine atom in the acetyl chloride moiety can act as a halogen bond donor. The electrostatic potential on the outer tip of the chlorine atom can be positive (a σ-hole), allowing it to interact favorably with nucleophilic regions of other molecules, such as lone pairs on oxygen or nitrogen atoms. nih.gov

Cl···O and F···O Interactions: Interactions between the chlorine or fluorine atoms and oxygen atoms of the sulfonyl group are significant in determining crystal packing. nih.gov These interactions play a notable role in the long-range ordering of structures. nih.govnih.gov

Weak Hydrogen Bonding: While covalently bonded fluorine is a notoriously poor hydrogen bond acceptor due to its low polarizability and inability to accommodate negative charge effectively, the sulfonyl oxygens can act as effective hydrogen bond acceptors. nih.govresearchgate.net Studies comparing sulfonyl fluorides and chlorides have shown that the fluoride (B91410) does not participate significantly in hydrogen bonding, whereas the chloride shows more interactions with hydrogens. nih.govnih.gov

Table 3: Potential Noncovalent Interactions for this compound

| Interaction Type | Participating Atoms | Description | Significance |

|---|---|---|---|

| Halogen Bonding | C-Cl ··· O/N | An attractive interaction between the electrophilic region (σ-hole) on the chlorine and a nucleophile. | Influences molecular recognition and crystal engineering. |

| Chalcogen Bonding | S ··· O/N | An attractive interaction involving the electrophilic sulfur atom and a nucleophile. | Contributes to supramolecular assembly. |

| Dipole-Dipole | Entire Molecule | Attraction between the positive and negative ends of adjacent polar molecules. | Governs bulk properties like boiling point and solubility. |

| F···C Interactions | S-F/C-F ··· C(π) | Weak interactions between a fluorine atom and a π-system. | Can contribute to conformational stability. nih.govnih.gov |

Predictive Modeling for Novel Reactions and Catalysts

The complexity of modern chemical synthesis has spurred the development of predictive modeling techniques, including machine learning and artificial intelligence, to accelerate the discovery of new reactions and catalysts. nih.govnih.gov These computational tools can identify subtle patterns in large datasets of chemical information to predict outcomes for unknown systems.

For a highly reactive and specialized reagent like this compound, predictive modeling could be applied in several ways:

Reactivity Prediction: A machine learning model could be trained on a database of reactions involving various acyl chlorides and sulfonyl halides with a diverse set of nucleophiles. By learning from descriptors that capture the electronic and steric properties of the reactants, the model could predict the likelihood and potential yield of the reaction of this compound with a novel, untested nucleophile. nih.gov

Catalyst Discovery: Designing a catalyst to selectively activate one part of this multifunctional molecule (e.g., the C-Cl bond versus the S-F bond) is a significant challenge. Computational models can screen vast libraries of potential catalysts (e.g., Lewis acids, organocatalysts) in silico. By calculating descriptors related to catalyst-substrate binding and activation energies, these models can identify promising candidates for experimental validation, dramatically reducing the time and resources required for catalyst development. optibrium.com

Reaction Condition Optimization: Machine learning algorithms can also be used to predict the optimal reaction conditions (e.g., solvent, temperature, concentration) by analyzing data from previous experiments. This can help chemists to quickly find the ideal parameters to maximize the yield and selectivity of a desired transformation.

These predictive approaches, while computationally intensive, represent the future of chemical research, enabling the rational design of new synthetic pathways and the efficient exploration of the reactivity of complex molecules like this compound. researchgate.net

Future Directions and Emerging Research Avenues

Development of More Sustainable Synthetic Methodologies

The current synthetic routes to 2-(fluorosulfonyl)difluoroacetyl chloride and related compounds often rely on harsh reagents and energy-intensive conditions, prompting a shift towards more environmentally benign alternatives. Future research will likely focus on the principles of green chemistry to minimize the environmental footprint of its production.

Key areas of development are expected to include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thus reducing waste.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as ionic liquids, supercritical fluids, or water-based systems, where feasible.

Energy Efficiency: Exploring catalytic processes that can be conducted at lower temperatures and pressures, thereby reducing energy consumption.

Renewable Feedstocks: Investigating the potential for utilizing renewable resources as starting materials, moving away from petrochemical-based feedstocks.

Recent advancements in the sustainable synthesis of sulfonyl halides, for instance, have highlighted the use of photocatalysis and electrochemical methods. researchgate.net These approaches offer milder reaction conditions and can reduce the reliance on traditional, often toxic, oxidizing and chlorinating agents. researchgate.net While not yet specifically applied to this compound, these methodologies present a promising avenue for future investigation.

Exploration of Novel Catalytic Systems for Transformations

Catalysis is a cornerstone of modern chemical synthesis, and the development of novel catalytic systems for the transformations of this compound is a burgeoning area of research. The high reactivity of this compound presents both challenges and opportunities for catalyst design.

Future research in this domain will likely concentrate on:

Transition Metal Catalysis: Designing novel transition metal complexes that can selectively activate the C-Cl or S-F bonds, enabling a wider range of cross-coupling and derivatization reactions.

Organocatalysis: Exploring the use of small organic molecules as catalysts to promote transformations of this compound, offering a metal-free and often more sustainable alternative.

Biocatalysis: Investigating the potential of enzymes to catalyze reactions involving this compound, which could lead to highly selective and environmentally friendly synthetic routes.

Photoredox Catalysis: Utilizing light-absorbing catalysts to initiate radical-based transformations, which can provide access to novel reactivity patterns. researchgate.net

The development of new catalytic methods for the synthesis of sulfonyl fluorides, a class of compounds to which this compound is closely related, has seen significant progress. These advancements, including the use of photoredox, electro-, transition-metal, and organocatalysis, provide a strong foundation for exploring similar catalytic transformations with the target compound.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and reactions of this compound into continuous flow and automated platforms offers significant advantages in terms of safety, efficiency, and scalability. The highly reactive and potentially hazardous nature of this compound makes it an ideal candidate for flow chemistry applications.

Key benefits and research directions include:

Enhanced Safety: Flow reactors allow for the use of small reaction volumes under controlled conditions, minimizing the risks associated with handling highly reactive intermediates.

Precise Reaction Control: The superior heat and mass transfer in microreactors enables precise control over reaction parameters, leading to improved yields and selectivities.

On-Demand Synthesis: Flow systems can be used to generate this compound on-demand, avoiding the need for storage of this reactive compound.

Automated Optimization: Automated platforms can be employed to rapidly screen reaction conditions and identify optimal parameters for a given transformation.

The development of continuous flow protocols for the synthesis of sulfonyl chlorides has demonstrated the potential for improved safety and efficiency. nih.gov Adapting these methodologies for the production and in-line consumption of this compound is a logical and promising next step.

Expanding Applications in Specialized Chemical Fields

As a versatile building block, this compound has the potential for a wide range of applications in various specialized chemical fields. Its unique combination of a reactive acyl chloride and a fluorosulfonyl group makes it a valuable precursor for the synthesis of novel materials and functional molecules.

Emerging application areas include:

Advanced Polymers: The compound can be used as a monomer or functionalizing agent for the synthesis of high-performance fluorinated polymers with unique properties, such as high thermal stability, chemical resistance, and specific optical or electrical characteristics. sciengine.comgoogle.com

Pharmaceuticals and Agrochemicals: The difluoroacetyl and fluorosulfonyl moieties are important pharmacophores in medicinal and agricultural chemistry. nih.govlookchem.com This compound serves as a key intermediate for the synthesis of novel drug candidates and crop protection agents. nih.govlookchem.com

Materials Science: Its high reactivity allows for the surface modification of materials to impart desired properties, such as hydrophobicity or oleophobicity. It may also be used in the synthesis of specialized electrolytes for batteries and other electrochemical devices.

Specialty Reagents: this compound can be used to introduce the fluorosulfonyl-difluoroacetyl group into organic molecules, creating new reagents for a variety of chemical transformations.

The compound is recognized as a valuable intermediate for the preparation of fluoromonomers and surfactants. Its electrophilic nature allows it to form covalent bonds with nucleophilic sites in various biomolecules, making it a tool in chemical biology and drug discovery.

Synergistic Experimental and Computational Approaches

The integration of computational chemistry with experimental studies offers a powerful approach to accelerate the development of new synthetic methodologies and applications for this compound. In silico modeling can provide valuable insights into the compound's reactivity, stability, and interaction with other molecules.

Future research will benefit from a synergistic approach that combines:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other computational methods can be used to predict reaction pathways, transition states, and spectroscopic properties, guiding the design of new experiments.

Molecular Dynamics Simulations: These simulations can provide insights into the behavior of the compound in different solvent environments and its interaction with catalysts or biological targets.

Machine Learning and AI: Artificial intelligence can be used to analyze large datasets from high-throughput screening experiments to identify new catalysts and reaction conditions.

Spectroscopic and Mechanistic Studies: Experimental techniques, such as NMR and mass spectrometry, can be used to validate computational predictions and elucidate reaction mechanisms.

Q & A

Q. What are the critical safety considerations when handling 2-(Fluorosulfonyl)difluoroacetyl chloride in laboratory settings?

Due to its reactive fluorosulfonyl and acyl chloride groups, the compound requires strict safety protocols:

Q. What analytical techniques are most effective for characterizing this compound?

Key methods include:

- NMR spectroscopy : NMR to resolve fluorinated groups (e.g., fluorosulfonyl at ~80–90 ppm, CF₂ at ~-110 ppm).

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (C₂F₄O₃S, exact mass 179.9504) .

- IR spectroscopy : Detect C=O stretching (~1800 cm⁻¹) and S=O vibrations (~1350–1200 cm⁻¹) .

Q. How is this compound typically synthesized and purified?

While synthesis details are scarce in the evidence, analogous fluorinated acyl chlorides are often prepared via:

- Chlorination of carboxylic acids using reagents like PCl₅ or SOCl₂.

- Purification via distillation under reduced pressure (boiling point ~30°C) to isolate the volatile product .

Q. What are the primary reaction pathways for this compound in organic synthesis?

As an acyl chloride, it participates in:

- Nucleophilic acyl substitution with amines or alcohols to form amides/esters.

- Fluorination reactions , leveraging the fluorosulfonyl group as a leaving group in SN₂ mechanisms .

Advanced Research Questions

Q. How do the fluorosulfonyl and difluoroacetyl groups influence reactivity in nucleophilic substitutions?

The electron-withdrawing fluorosulfonyl group enhances electrophilicity at the acyl carbon, facilitating nucleophilic attack. Computational studies (e.g., DFT) can model charge distribution and transition states to predict regioselectivity .

Q. What strategies mitigate decomposition of this compound under varying conditions?

- Low-temperature storage (-20°C in sealed containers) to reduce thermal degradation.

- Anhydrous solvents (e.g., dry THF or DCM) to prevent hydrolysis.

- Inert atmosphere (Ar/N₂) during reactions to avoid oxidation .

Q. How can researchers reconcile discrepancies in reported physical properties (e.g., density)?

Discrepancies (e.g., density: 1.58 vs. 1.622 g/cm³) may arise from measurement techniques or purity levels. Cross-validate using:

Q. What role does this compound play in synthesizing fluorinated polymers or ionic liquids?

Its dual functionality allows:

- Polymer crosslinking via reactive acyl chloride groups.

- Electrolyte synthesis (e.g., fluorosulfonyl imide salts for lithium-ion batteries), though direct evidence is limited .

Q. How can computational chemistry aid in studying its reaction mechanisms?

- DFT calculations to map energy profiles for substitution or elimination pathways.

- Molecular dynamics to simulate solvent effects on reactivity .

Q. What are the challenges in detecting trace impurities using LC-MS/MS?

- Matrix interference from fluorinated byproducts requires optimized chromatographic separation (e.g., C18 columns with acidic mobile phases).

- High-resolution MS (e.g., Q-TOF) to distinguish isobaric impurities .

Methodological Notes

- Data Contradictions : Address variability in literature by cross-referencing CAS, NIST, and peer-reviewed studies .

- Advanced Applications : Explore its potential in fluorinated surfactants or agrochemicals, though direct evidence is limited; pilot studies should prioritize stability and reactivity profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.